2-Amino-5-chloro-4-fluorophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

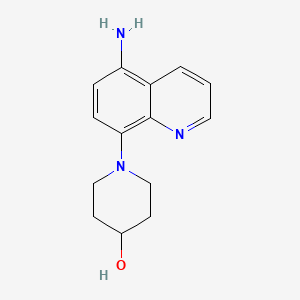

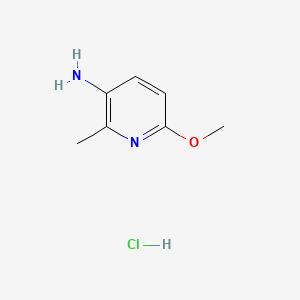

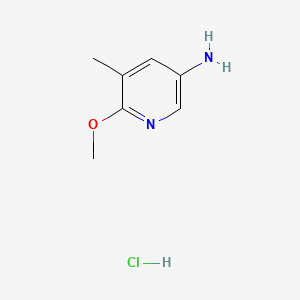

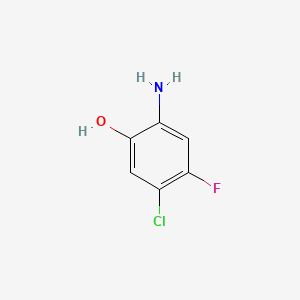

2-Amino-5-chloro-4-fluorophenol is a chemical compound with the molecular formula C6H5ClFNO . It has a primary amine and a fluorine substituent at 2- and 4-positions .

Synthesis Analysis

This compound can be synthesized from 2-chloro-5-nitrophenol via reduction . It can also be obtained from 1-chloro-4-nitrobenzene by using a bacterial strain LW1 . The ortho-position amine and hydroxyl groups make it an ideal precursor for the syntheses of benzoxazoles and benzoxazines .Molecular Structure Analysis

The molecular structure of 2-Amino-5-chloro-4-fluorophenol is characterized by a primary amine and a fluorine substituent at 2- and 4-positions . The InChI code for this compound is 1S/C6H5ClFNO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2 .Chemical Reactions Analysis

2-Amino-5-chloro-4-fluorophenol participates in the condensation reaction with acetylferrocene to afford ferrocenyl Schiff bases bearing a phenol group . It can also form 5-membered ring complexes when the amine and hydroxy groups coordinate to a metal center .Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-5-chloro-4-fluorophenol is 161.56 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a topological polar surface area of 46.2 Ų .Aplicaciones Científicas De Investigación

Electrophilic Amination and Fluorine Atom Removal

The electrophilic amination of fluorophenol derivatives, including processes that result in the complete removal of the fluorine atom and introduction of other groups such as chlorine, has been studied. This process is significant for the synthesis of novel compounds with potential applications in chemical synthesis and material science (Bombek et al., 2004).

Quantum Chemical Studies

Quantum chemical studies on molecules synthesized from 2-amino-5-chloro-4-fluorophenol derivatives have been conducted to analyze their molecular geometry and chemical reactivity. These studies provide insights into the photophysical properties and potential applications of these compounds in materials science and photodynamic therapy (Satheeshkumar et al., 2017).

Analysis of Intermolecular Interactions

Research has been conducted on the synthesis and characterization of biologically active derivatives, highlighting the importance of lp⋯π and other intermolecular interactions. These studies are crucial for understanding the structural basis of biological activity and designing molecules with enhanced pharmacological properties (Shukla et al., 2014).

Antibacterial Agents Synthesis

The synthesis of new molecules containing fluorine and their evaluation as potential antibacterial agents has been explored. This research contributes to the development of novel antibiotics to combat resistant bacterial strains (Holla et al., 2003).

Sonochemical Degradation Studies

Studies on the sonochemical degradation of aromatic organic pollutants, including fluorophenol derivatives, have been conducted. These findings are vital for environmental science, offering insights into the degradation pathways and the potential for remediation of contaminated sites (Goskonda et al., 2002).

Radiopharmaceutical Synthesis

Research on the synthesis of no-carrier-added fluorophenol from benzyl derivatives demonstrates the application of these compounds in the preparation of radiopharmaceuticals. This work is crucial for the development of diagnostic and therapeutic agents in nuclear medicine (Ross et al., 2011).

Propiedades

IUPAC Name |

2-amino-5-chloro-4-fluorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRPTNASDXYIQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol](/img/structure/B581326.png)